molecular formula C13H16N2OS B1479866 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol CAS No. 2097969-21-4

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Cat. No.: B1479866
CAS No.: 2097969-21-4
M. Wt: 248.35 g/mol
InChI Key: FVASSZHHLYWZKD-UHFFFAOYSA-N
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Description

3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It is a clear colorless to yellow-brown liquid .


Synthesis Analysis

The synthesis of thiophene-3-ethanol involves the reaction of 2-(thiophen-3-yl)ethan-1-ol with N-bromosuccinimide (NBS) to give dibromothiophene .


Molecular Structure Analysis

The molecular formula of 3-Thiopheneethanol is C6H8OS . The InChI Key is YYPNNBPPDFTQFX-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It can also be used as a pharmaceutical synthesis intermediate, which is used in the production of thienethylamine, ticlopidine, one of the raw materials of drugs containing thiophene structure such as clopidogrel .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chain Formation by Disordered Hydrogen Bonds : Research on related compounds, such as cis-(2RS,4SR)-2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, demonstrated the ability of these molecules to form complex chain structures through hydrogen bonding. The study detailed the molecular arrangement and the role of disordered hydrogen bonds in the crystal structure, emphasizing the compound's potential in material science and supramolecular chemistry (Blanco et al., 2012).

Biological Activity

  • Novel Synthesis for Bioactive Molecules : Another study focused on the synthesis of novel bioactive molecules that incorporate thiophene units for potential use as antioxidants and antimicrobial agents. The research underscores the importance of thiophene derivatives in developing new therapeutic agents due to their effective bioactivity (Gopi et al., 2016).

Material Science Applications

  • Electrochemical Applications : The electrochemical polymerization of thiophene-containing compounds for supercapacitor applications illustrates the utility of these molecules in energy storage technologies. This research highlights the synthesis and characterization of novel monomers that lead to polymers with significant capacitive performance, suggesting a promising avenue for the development of advanced supercapacitors (Hür et al., 2016).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Research on derivatives combining thiophene with other heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazol demonstrated significant antimicrobial activities. These studies showcase the potential of thiophene-based compounds in developing new antimicrobial agents, providing a foundation for future drug discovery efforts (Tehranchian et al., 2005).

Properties

IUPAC Name

2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-7-6-15-12-4-2-1-3-11(12)13(14-15)10-5-8-17-9-10/h5,8-9,16H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASSZHHLYWZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 2
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2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

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